molecular formula C11H14FNO B13246982 2-(2-Fluorophenoxymethyl)pyrrolidine

2-(2-Fluorophenoxymethyl)pyrrolidine

Cat. No.: B13246982
M. Wt: 195.23 g/mol
InChI Key: DNHOOSNNEFPGQX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxymethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-(2-fluorophenoxymethyl) group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxymethyl)pyrrolidine typically involves the reaction of 2-fluorophenol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-fluorophenol is reacted with a halomethylpyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Fluorophenoxymethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated compounds.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxymethyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein. The pyrrolidine ring can also contribute to the compound’s overall three-dimensional structure, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxymethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenoxymethyl)pyrrolidine: Similar structure but with a bromine atom instead of fluorine.

    2-(2-Methylphenoxymethyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(2-Fluorophenoxymethyl)pyrrolidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These properties make this compound a valuable compound in drug discovery and other scientific research applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-[(2-fluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H14FNO/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

DNHOOSNNEFPGQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2F

Origin of Product

United States

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